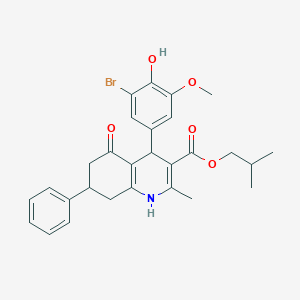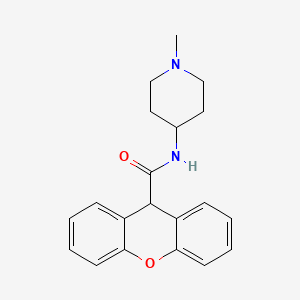![molecular formula C22H24ClN3O3 B4969629 3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4969629.png)
3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1970s. It is a potent agonist of both the CB1 and CB2 receptors in the endocannabinoid system. CP-55940 has been the subject of extensive research due to its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Mechanism of Action
3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a potent agonist of both the CB1 and CB2 receptors in the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a wide range of physiological processes, including pain, inflammation, and appetite. By activating these receptors, this compound can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has been investigated for its potential use in the treatment of chronic pain. This compound has also been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases. Additionally, this compound has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, this compound has been extensively studied, and its effects are well-characterized. However, the synthesis of this compound is complex and involves the use of hazardous chemicals, making it difficult to reproduce on a large scale.
Future Directions
There are several potential future directions for research on 3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of chronic pain, particularly in combination with other therapies. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, and further research in this area is warranted. Additionally, this compound has been shown to have anti-tumor properties, and further research is needed to determine its potential as a cancer treatment. Overall, this compound is a promising compound with potential therapeutic applications in a wide range of diseases.
Synthesis Methods
3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method is complex and involves the use of hazardous chemicals, making it difficult to reproduce on a large scale. However, the synthesis of this compound has been optimized over the years, resulting in higher yields and improved purity.
Scientific Research Applications
3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-2-29-17-9-7-16(8-10-17)26-21(27)15-20(22(26)28)25-13-11-24(12-14-25)19-6-4-3-5-18(19)23/h3-10,20H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUWQUOBXHWRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4969554.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4969556.png)
![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4969566.png)
![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
![4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)
![methyl N-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B4969614.png)
![3-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4969620.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4969644.png)


![2-[(1,2,2,4-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4969665.png)